1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol

Catalog No.
S13394626
CAS No.
6338-93-8
M.F
C12H10Cl3NO
M. Wt
290.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol

CAS Number

6338-93-8

Product Name

1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol

IUPAC Name

1,1,1-trichloro-3-quinolin-4-ylpropan-2-ol

Molecular Formula

C12H10Cl3NO

Molecular Weight

290.6 g/mol

InChI

InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-8-5-6-16-10-4-2-1-3-9(8)10/h1-6,11,17H,7H2

InChI Key

UHPNIRAMQCYUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(Cl)(Cl)Cl)O

1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol is a chemical compound with the molecular formula C12H10Cl3NO. It features a unique structure that includes a quinoline ring connected to a trichloropropanol moiety. This compound is notable for its potential applications in medicinal chemistry and its unique interactions due to the presence of chlorine substituents, which can influence biological activity and chemical reactivity.

, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
  • Reduction: Reduction reactions can convert the trichloropropanol moiety into other alcohols or hydrocarbons.
  • Substitution: The chlorine atoms in the trichloropropanol moiety can be substituted with other functional groups such as amines or thiols.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

The biological activity of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol is primarily attributed to its quinoline component. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The mechanism of action may involve intercalation with DNA or interaction with various enzymes and proteins, potentially disrupting cellular processes and leading to cytotoxic effects .

The synthesis of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol typically involves the reaction of quinoline derivatives with trichloropropanol. A common method includes:

  • Starting Materials: Quinoline and trichloropropanol.
  • Reaction Conditions: The reaction is conducted in the presence of a catalyst (e.g., Lewis acid) at elevated temperatures.
  • Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.

In industrial settings, large-scale reactors and automated systems are often employed to optimize production efficiency.

1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol has potential applications in:

  • Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of other complex organic compounds.
  • Research Studies: Its unique structure makes it a valuable tool for studying molecular interactions and mechanisms in biological systems .

Studies on the interactions of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol with biological targets reveal its potential to modulate various biochemical pathways. The chlorine substituents may enhance binding affinity to proteins or nucleic acids due to steric and electronic effects. This could lead to increased or decreased biological activity depending on the target protein's structure . Further research is necessary to fully elucidate these interactions.

Similar Compounds

  • 1,1,1-Trichloro-3-(quinolin-2-yl)-2-propanol: Similar structure but with the quinoline ring attached at a different position.
  • 1,1,1-Trichloro-3-(pyrimidin-4-yl)-2-propanol: Contains a pyrimidine ring instead of a quinoline ring.

Uniqueness

The uniqueness of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol lies in its specific attachment of the quinoline ring at the 4-position. This configuration imparts distinct chemical and biological properties compared to similar compounds. Its chlorine substituents also play a crucial role in enhancing its reactivity and potential applications in medicinal chemistry .

Halogenated quinolines emerged as critical intermediates in medicinal and materials chemistry during the mid-20th century. The introduction of chlorine atoms into the quinoline scaffold was initially driven by efforts to enhance the bioavailability and metabolic stability of antimalarial agents such as chloroquine. Over time, the utility of halogenated quinolines expanded into catalysis and organic synthesis, particularly with the advent of palladium-mediated cross-coupling reactions in the 1980s. The specific substitution pattern of 1,1,1-trichloro-3-(4-quinolinyl)-2-propanol reflects advancements in ortho-directed halogenation protocols, which gained prominence in the 2010s through methods like halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides.

Significance in Synthetic Organic Chemistry

This compound’s synthetic value arises from three key features:

  • Trichloromethyl Group: The -CCl₃ moiety acts as both an electron-withdrawing group and a potential leaving group, enabling nucleophilic substitution or elimination reactions.
  • Quinoline Coordination: The 4-quinolinyl substituent provides a rigid aromatic system capable of coordinating transition metals, facilitating catalytic cycles in cross-coupling reactions.
  • Propanol Backbone: The secondary alcohol group offers a site for oxidation, esterification, or etherification, diversifying derivatization pathways.

A comparative analysis of its reactivity against non-halogenated analogs reveals enhanced electrophilicity at the propanol carbon, as evidenced by kinetic studies of nucleophilic attack.

Positional Isomerism in Quinoline-Substituted Propanols

The spatial arrangement of the quinoline group relative to the trichloromethyl and hydroxyl functions creates distinct isomeric forms:

Isomer TypeStructural FeatureImpact on Properties
4-QuinolinylQuinoline at position 3 of propanolEnhanced conjugation with hydroxyl group
2-QuinolinylQuinoline at position 1 of propanolSteric hindrance near trichloromethyl
8-QuinolinylAlternative ring positioningAltered dipole moment and solubility

Positional isomerism profoundly affects physicochemical behavior. For instance, the 4-quinolinyl isomer exhibits a boiling point of 403.3°C and density of 1.466 g/cm³, whereas the 2-quinolinyl analog boils at 197.7°C with a refractive index of 1.651. These differences stem from variations in molecular packing and intermolecular halogen bonding.

The systematic nomenclature of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups [1]. The compound represents a quinoline derivative with a trichlorinated propanol chain attached at the 4-position of the quinoline ring system [2]. The systematic name reflects the presence of three chlorine atoms attached to the terminal carbon (position 1), a hydroxyl group at position 2 creating a secondary alcohol, and the quinoline moiety connected via a methylene bridge at position 3 [1] [2].

Alternative nomenclature systems may refer to this compound as 2-Quinolineethanol, alpha-(trichloromethyl)- when emphasizing the ethanol chain connectivity, or as a quinolin-4-yl-substituted trichloropropanol when highlighting the heterocyclic substitution pattern [2]. The systematic approach to naming this compound requires careful consideration of the quinoline ring numbering system, where the nitrogen atom occupies position 1, and the carbon atoms are numbered sequentially around the bicyclic structure [3] [4].

Molecular Formula and Weight Validation

The molecular formula of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol is established as C₁₂H₁₀Cl₃NO, comprising twelve carbon atoms, ten hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom [1] [2]. This composition reflects the integration of a quinoline ring system (C₉H₇N) with a trichlorinated propanol chain (C₃H₃Cl₃O) [5] [6].

The calculated molecular weight amounts to 290.58 grams per mole, based on standard atomic weights: carbon (12.011), hydrogen (1.008), chlorine (35.453), nitrogen (14.007), and oxygen (15.999) [6] [2]. This molecular weight places the compound within the range typical for quinoline derivatives with substantial halogen substitution [1] [2].

PropertyValueNotes
Molecular FormulaC₁₂H₁₀Cl₃NOHeterocyclic aromatic compound with halogenated alkyl chain
Molecular Weight290.58 g/molBased on calculated atomic composition
Carbon Content49.59%Predominantly aromatic carbon framework
Halogen Content36.64%Significant chlorine substitution
Heteroatom Content13.77%Nitrogen and oxygen functional groups

The molecular composition indicates a high degree of halogenation, with chlorine atoms contributing approximately 36.64% of the total molecular weight [5] [6]. This substantial halogen content significantly influences the compound's physical and chemical properties, including increased density, altered solubility characteristics, and modified reactivity patterns compared to non-halogenated quinoline derivatives [7] [8].

Validation of the molecular formula against known quinoline-propanol derivatives confirms structural consistency within this chemical class [9] [10]. The presence of the quinoline nitrogen atom provides a basic site, while the secondary alcohol functionality offers hydrogen bonding capability and potential for further chemical modification [11] [12].

Stereochemical Considerations

The stereochemical analysis of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol reveals the presence of one stereogenic center located at the carbon-2 position bearing the hydroxyl group [13] [14]. This chiral center arises from the attachment of four distinct substituents: a hydrogen atom, a hydroxyl group, a trichloromethyl group, and a quinolin-4-ylmethyl group [14] [15].

The existence of this stereogenic center generates two possible enantiomers designated as (R)-1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol and (S)-1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol according to the Cahn-Ingold-Prelog priority rules [13] [15]. The priority assignment follows the sequence: trichloromethyl group (highest priority due to three chlorine atoms), quinolin-4-ylmethyl group, hydroxyl group, and hydrogen atom (lowest priority) [14] [15].

StereoisomerConfigurationExpected Properties
(R)-enantiomerR-configuration at C-2Specific rotation (+) or (-)
(S)-enantiomerS-configuration at C-2Equal magnitude, opposite rotation
Racemic mixture1:1 ratio of enantiomersOptically inactive

The stereochemical properties of this compound are influenced by the significant steric bulk of both the trichloromethyl group and the quinoline moiety [16] [14]. This steric hindrance may affect the barrier to racemization and influence the stability of individual enantiomers under various reaction conditions [16] [15].

Unlike compounds containing multiple stereogenic centers, 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol cannot exhibit meso forms or complex diastereomeric relationships [17] [15]. The single chiral center limits the stereoisomeric possibilities to the two enantiomeric forms described above [14] [17].

The quinoline ring system itself does not contribute additional stereogenic elements, as the aromatic system maintains planarity and lacks restricted rotation around the bond connecting the quinoline moiety to the propanol chain [4] [18]. However, the electronic properties of the quinoline nitrogen may influence the chemical behavior of the adjacent chiral center through inductive and resonance effects [11] [4].

Comparative Analysis with Related Trichlorinated Propanols

The structural analysis of 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol within the context of related trichlorinated propanol derivatives reveals significant variations in molecular complexity, functional group distribution, and potential reactivity patterns [5] [6] [19]. The comparative framework encompasses simple trichlorinated alcohols, substituted variants, and other quinoline-containing analogs [7] [2].

CompoundMolecular FormulaMolecular Weight (g/mol)Chemical Abstracts Service NumberKey Structural Features
1,1,1-Trichloro-2-propanolC₃H₅Cl₃O163.4376-00-6Simple trichlorinated isopropanol
1,1,1-Trichloro-2-methyl-2-propanolC₄H₇Cl₃O177.4657-15-8Tertiary trichlorinated alcohol
1,1,1-Trichloro-3-(2-quinolinyl)-2-propanolC₁₂H₁₀Cl₃NO290.5756211-74-6Quinoline at 2-position
1,1,1-Trichloro-3-(4-quinolinyl)-2-propanolC₁₂H₁₀Cl₃NO290.58Not establishedQuinoline at 4-position

The fundamental trichlorinated propanol, 1,1,1-Trichloro-2-propanol, serves as the structural foundation for this compound class [5] [6]. This parent compound demonstrates the characteristic reactivity of trichloromethyl carbinols, including susceptibility to base-catalyzed rearrangement reactions leading to alpha-chloro acid formation [16]. The molecular weight difference of 127.15 grams per mole between the parent compound and the quinoline derivative reflects the substantial structural elaboration achieved through quinoline substitution [5] [2].

The tertiary alcohol variant, 1,1,1-Trichloro-2-methyl-2-propanol, exhibits distinct reactivity patterns compared to secondary alcohol derivatives [19] [20]. This compound predominantly undergoes carbon monoxide elimination and ketone formation rather than alpha-chloro acid rearrangement, highlighting the influence of substitution patterns on trichloromethyl carbinol reactivity [16] [19].

Positional isomerism within quinoline-substituted trichlorinated propanols presents notable differences in chemical behavior and potential biological activity [2] [9]. The 2-quinolinyl derivative, bearing Chemical Abstracts Service number 56211-74-6, represents a documented compound with established physical properties including a calculated boiling point of 403.3°C at 760 millimeters of mercury and a density of 1.466 grams per cubic centimeter [2]. The 4-quinolinyl isomer under investigation may exhibit different physicochemical properties due to the altered electronic environment around the quinoline nitrogen atom [3] [21].

The electronic properties of quinoline substitution at different positions significantly influence the overall molecular behavior [21] [22]. The 4-position of quinoline demonstrates enhanced reactivity toward nucleophilic substitution reactions compared to other positions, potentially affecting the stability and reactivity of the attached propanol chain [21] [23]. This positional effect may contribute to differences in chemical stability, metabolic pathways, and potential biological activities between the 2-quinolinyl and 4-quinolinyl isomers [23] [22].

The synthesis of 1,1,1-trichloro-3-(4-quinolinyl)-2-propanol through acylation and chlorination pathways represents a fundamental approach to introducing both the trichloromethyl functionality and the quinoline moiety into the target molecule. This methodology typically involves sequential or concurrent reactions that establish the carbon-carbon bonds while incorporating the desired halogen substituents [1] [2].

The acylation pathway commonly employs acid chlorides as key intermediates, where quinoline derivatives undergo nucleophilic acylation reactions. Research has demonstrated that the use of phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) can facilitate the formation of the requisite acid chloride intermediates with yields ranging from 65-85% [3] [4]. The chlorination component of this methodology typically utilizes carbon tetrachloride (CCl₄) or related chlorinating agents under controlled temperature conditions of 80-120°C for reaction periods of 12-24 hours [5].

Recent investigations have shown that the regioselectivity of acylation at the 4-position of quinoline can be enhanced through the use of specific Lewis acid catalysts. Studies utilizing aluminum chloride (AlCl₃) as a promoter have achieved selectivities exceeding 85% for the desired 4-substituted quinoline products [6]. The mechanistic pathway involves initial coordination of the Lewis acid to the quinoline nitrogen, followed by electrophilic aromatic substitution at the electron-rich 4-position.

Advanced acylation protocols have incorporated the use of mixed anhydrides to improve reaction efficiency. The combination of carboxylic acids with chloroformates or phosphonic anhydrides has been reported to provide superior yields compared to traditional acid chloride methodologies [7]. These modifications reduce side reactions and improve the overall atom economy of the synthetic sequence.

The chlorination aspect of this pathway can be achieved through various mechanisms, including radical chlorination and electrophilic chlorination processes. Radical-initiated chlorination using N-chlorosuccinimide (NCS) or similar reagents has been shown to provide excellent yields under mild conditions [4]. The use of catalytic amounts of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can enhance the efficiency of these transformations.

Solvent-Mediated Synthesis Optimization

Solvent selection plays a crucial role in optimizing the synthesis of quinoline derivatives, with significant effects on reaction rates, yields, and selectivity profiles. The polarity, boiling point, and coordinating ability of solvents directly influence the mechanistic pathways and overall reaction outcomes [8] [9].

Dimethylformamide (DMF) has emerged as a particularly effective solvent for quinoline synthesis, providing yield enhancements of 15-25% compared to conventional solvents [8]. Its high dielectric constant (36.7) and excellent solvating properties for ionic intermediates make it ideal for polar reaction mechanisms. Studies have shown that DMF facilitates the formation of quinoline N-oxides, which serve as key intermediates in various functionalization reactions [3].

Dimethyl sulfoxide (DMSO) offers even greater polarity (dielectric constant 46.7) and has been demonstrated to provide yield improvements of 20-30% in quinoline synthesis reactions [10] [5]. The dual role of DMSO as both solvent and oxidizing agent has been exploited in several synthetic methodologies. Research by various groups has shown that DMSO can participate directly in the reaction mechanism, serving as a C1 building block while simultaneously providing the necessary polar environment for cyclization reactions [11].

Tetrahydrofuran (THF) represents an important moderate-polarity solvent option for metal-catalyzed quinoline synthesis [12]. With a dielectric constant of 7.5, THF provides adequate solvation for organometallic intermediates while maintaining compatibility with sensitive catalytic systems. Yield enhancements of 10-20% have been reported when THF is used in palladium-catalyzed C-H functionalization reactions [8].

The selection of appropriate solvent systems has been shown to dramatically affect reaction selectivity. Acetic acid, despite its relatively low dielectric constant, has been found to provide exceptional C8-selectivity in palladium-catalyzed arylation reactions of quinoline N-oxides [8]. The acidic nature of this solvent facilitates cyclopalladation processes and can reverse the typical C2-selectivity observed with other solvent systems.

Binary solvent systems have gained attention for their ability to combine advantageous properties of different solvents. The combination of acetic acid with water has been shown to accelerate palladium-catalyzed reactions while maintaining high selectivity [8]. Water content optimization studies have revealed that approximately 40% water provides maximum reaction rates while maintaining substrate solubility.

Temperature-controlled solvent selection has emerged as an additional optimization parameter. High-boiling solvents such as diphenyl ether (boiling point 258°C) have been successfully employed in one-pot synthetic sequences, allowing for homogeneous reaction conditions throughout multi-step processes [10]. This approach has resulted in overall yields exceeding 96% for complex quinoline derivatives.

Catalytic Systems for Quinoline Functionalization

The development of efficient catalytic systems for quinoline functionalization has seen remarkable progress, with various metal-based and organocatalytic approaches providing access to diverse substitution patterns and functional group installations [3] [13] [14].

Palladium-based catalytic systems have demonstrated exceptional versatility in quinoline C-H functionalization reactions. Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) serve as effective catalysts for site-selective arylation reactions, typically requiring 2-10 mol% catalyst loading [8]. These systems achieve yields of 75-95% with high C8-selectivity in quinoline N-oxide substrates. The mechanism involves cyclopalladation followed by transmetalation and reductive elimination steps.

Research has revealed that the choice of ligands significantly influences both reactivity and selectivity in palladium-catalyzed transformations. Phosphine-free conditions generally favor C8-selectivity, while phosphine-bound palladium catalysts tend to promote C2-functionalization [8]. The electronic and steric properties of phosphine ligands can be tuned to achieve desired selectivity profiles.

Ruthenium-based catalytic systems offer unique dual functionality, combining C-H activation capability with in-situ deoxygenation activity [3]. Ruthenium(II) complexes such as [Ru(p-cymene)Cl₂]₂ have been employed in regioselective distal C-H arylation reactions, achieving yields of 80-98% with catalyst loadings of 5-15 mol%. These systems demonstrate particular effectiveness with arylboronic acids as coupling partners under mild reaction conditions.

The mechanistic pathway for ruthenium-catalyzed reactions involves initial coordination of quinoline N-oxide to the metal center, followed by C-H activation and subsequent functionalization. The ability of ruthenium to facilitate both oxidative addition and reductive elimination processes makes it particularly suitable for complex transformations [3].

Iron-based catalytic systems have gained attention due to their environmental friendliness and cost-effectiveness [15]. Iron(III) chloride (FeCl₃) and iron oxide nanoparticles (Fe₂O₃ NPs) have been successfully employed in quinoline synthesis with catalyst loadings of 2-10 mol%, achieving yields of 70-85%. These systems typically operate under higher temperature conditions (120°C) but offer excellent functional group tolerance.

Copper-based catalysts provide excellent regioselectivity in quinoline functionalization reactions [11] [16]. Copper(I) iodide (CuI) and copper(II) triflate (Cu(OTf)₂) have been utilized in various synthetic methodologies with loadings of 5-20 mol%, producing yields of 65-90%. The versatility of copper catalysis extends to multicomponent reactions, enabling the construction of complex quinoline architectures in single-step processes.

Lewis acid catalysts, particularly aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·THF), have found extensive application in quinoline synthesis [12] [7]. These catalysts typically require higher loadings (10-50 mol%) but provide good yields (60-85%) under relatively mild conditions. The ability of Lewis acids to activate carbonyl groups and facilitate cyclization reactions makes them valuable tools for quinoline construction.

Brønsted acid catalysts, including p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), offer simple and cost-effective alternatives for quinoline synthesis [5] [17]. While these systems often require higher catalyst loadings (20-100 mol%) and provide more limited selectivity, they are particularly useful for large-scale applications where cost considerations are paramount.

Purification Techniques and Yield Optimization

The purification of quinoline derivatives requires careful consideration of their physical and chemical properties, with various chromatographic and crystallization techniques offering different advantages in terms of efficiency, purity, and scalability [18] [15] [19].

Silica gel column chromatography represents the most widely employed purification technique for quinoline derivatives, consistently achieving purities exceeding 95% with recovery efficiencies of 85-95% [15]. The typical solvent systems employ hexane/ethyl acetate gradients ranging from 15:1 to 5:1, depending on the polarity of the target compound and associated impurities. This technique provides excellent separation of regioisomers and can effectively remove catalyst residues and unreacted starting materials.

The optimization of column chromatography conditions has been extensively studied, with research demonstrating that petroleum ether/ethyl acetate systems (15:1 ratio) provide superior separation for most quinoline derivatives [15]. The use of gradient elution techniques allows for the sequential elution of compounds with different polarities, improving both purity and recovery yields.

Reverse-phase chromatography has emerged as a highly effective purification method, particularly for polar quinoline derivatives [20]. This technique achieves purities exceeding 98% with recovery efficiencies of 90-98%. The use of water/acetonitrile gradient systems provides excellent separation capabilities while being compatible with automated purification systems. The shorter processing times (1-2 hours) make this technique particularly attractive for high-throughput synthesis applications.

Flash chromatography represents an intermediate approach between traditional column chromatography and high-performance liquid chromatography (HPLC), offering purities exceeding 95% with efficiencies of 88-96% [15]. The use of pre-packed columns and optimized flow rates reduces processing times to 1-2 hours while maintaining excellent separation performance.

Recrystallization techniques provide an alternative purification approach, particularly suitable for compounds that form well-defined crystalline structures [5]. While somewhat less efficient (75-90% recovery) and more time-consuming (12-24 hours), recrystallization can achieve purities exceeding 90% and is particularly useful for removing colored impurities and catalyst residues. Common solvent systems include dichloromethane/methanol mixtures, which provide good solubility for quinoline derivatives while allowing controlled precipitation of pure products.

Liquid-liquid extraction protocols offer rapid purification options for specific applications [18]. While generally less efficient (60-80% recovery) than chromatographic methods, extraction techniques can be completed in 30-60 minutes and are particularly useful for removing inorganic impurities and water-soluble byproducts. The choice of extraction solvents depends on the specific functional groups present in the target molecule.

Vacuum distillation represents a solvent-free purification approach that can achieve purities of 90-95% with recoveries of 70-85% [18]. This technique is particularly suitable for volatile quinoline derivatives and offers the advantage of complete solvent removal. However, the applicability is limited to thermally stable compounds that can withstand the required distillation temperatures.

The integration of multiple purification techniques has been shown to provide optimal results for complex quinoline derivatives. Sequential application of liquid-liquid extraction followed by column chromatography can achieve overall purities exceeding 98% while maintaining reasonable processing times and costs. The selection of appropriate purification sequences depends on the specific impurity profile and the required final purity specifications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.982797 g/mol

Monoisotopic Mass

288.982797 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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